4-Aminobiphenyl |A-D-Glucuronide Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

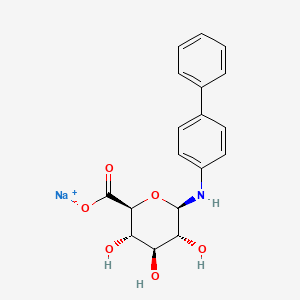

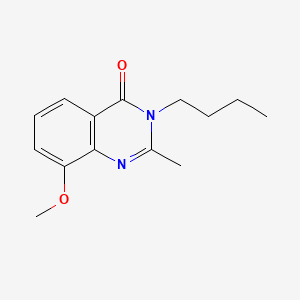

4-Aminobiphenyl A-D-Glucuronide Sodium Salt is a compound with the molecular formula C18H18NNaO6 . It is available for purchase from various chemical suppliers.

Synthesis Analysis

The synthesis of 4-Aminobiphenyl, a component of the compound , can be achieved by the reduction of 4-nitrobiphenyl, which is obtained by the nitration of biphenyl . Another synthesis method involves reacting 4-azidobiphenyl with diphosphorus tetraiodide (P2I4), which cleaves the nitrogen-nitrogen bond .Molecular Structure Analysis

The molecular structure of 4-Aminobiphenyl A-D-Glucuronide Sodium Salt is represented by the formula C18H18NNaO6 . The molecular weight of the compound is 367.333.Physical And Chemical Properties Analysis

4-Aminobiphenyl, a component of the compound, is a colorless solid that can appear colored when aged . It is slightly soluble in cold water, but soluble in hot water .Aplicaciones Científicas De Investigación

Cancer Risk Assessment

The metabolism of 4-Aminobiphenyl (ABP) has been studied to understand its role in human cancer risk. A physiological pharmacokinetic model quantifies the formation of the carcinogen N-hydroxy-4-ABP and its DNA-binding activity in the bladder. This research is crucial for assessing individual susceptibility to cancer caused by ABP .

Genotoxicity Studies

ABP is a known genotoxic compound, and its metabolites are implicated in DNA damage leading to carcinogenesis. Studies on heterocyclic aromatic amines (HAAs), which include ABP, focus on their formation during high-temperature cooking and their metabolic activation, which is critical for understanding their mutagenic and carcinogenic potential .

Analytical Chemistry

The development of analytical methods for detecting ABP metabolites is essential for monitoring exposure to this compound. High-resolution mass spectrometry is used in DNA adductomics to screen for known and unknown DNA adducts, including those formed by ABP, in biological samples .

Biomarker Development

Identifying biomarkers for ABP exposure is crucial for epidemiological studies linking environmental exposures to health outcomes. Research in this area aims to establish long-lived biomarkers that can be used in molecular epidemiology studies to assess the role of HAAs, including ABP, in health risk .

Mecanismo De Acción

Target of Action

The primary target of 4-Aminobiphenyl |A-D-Glucuronide Sodium Salt, also known as sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate, is DNA . This compound is known to interact with DNA, causing DNA damage .

Mode of Action

The compound interacts with DNA, leading to the formation of DNA adducts . These adducts are formed when the compound covalently binds to DNA, leading to mutations and DNA damage .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the formation of reactive oxygen species during its metabolism . This leads to DNA damage, which is thought to be mediated by the formation of DNA adducts .

Pharmacokinetics

It is known that the compound is slightly soluble in cold water, but readily soluble in hot water . This solubility can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of 4-Aminobiphenyl |A-D-Glucuronide Sodium Salt is DNA damage, which can lead to mutations and potentially cancer . In fact, exposure to this compound has been linked to bladder cancer in humans and dogs .

Action Environment

The action of 4-Aminobiphenyl |A-D-Glucuronide Sodium Salt can be influenced by environmental factors. For instance, it is a major environmental carcinogen found mainly in cigarette smoke . Therefore, exposure to cigarette smoke can increase the risk of DNA damage caused by this compound .

Safety and Hazards

4-Aminobiphenyl, a component of the compound, is considered a potential occupational carcinogen . Exposure can occur through contact with chemical dyes and from inhalation of cigarette smoke . Due to its carcinogenic effects, commercial production of 4-aminobiphenyl ceased in the United States in the 1950s .

Propiedades

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJUCVIKNNGTAE-LXLGGMPYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NNaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746989 |

Source

|

| Record name | Sodium N-[1,1'-biphenyl]-4-yl-beta-D-glucopyranosyluronateamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116490-30-3 |

Source

|

| Record name | Sodium N-[1,1'-biphenyl]-4-yl-beta-D-glucopyranosyluronateamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)

![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)